N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting their synthesis, characterization, and significant antioxidant activity. These complexes demonstrate the potential of pyrazole-acetamide derivatives, including those related to the query compound, in constructing coordination complexes with notable antioxidant properties (Chkirate et al., 2019).
Molecular Docking and Antibacterial Activity
A study by Khumar et al. (2018) focused on the molecular docking study of novel synthesized pyrazole derivatives and their antibacterial activity. This research emphasizes the utility of such compounds in designing antibacterial agents through in silico screening and molecular docking, providing insights into the binding interactions with bacterial proteins (Khumar et al., 2018).
Decarboxylative Claisen Rearrangement Reactions
Craig et al. (2005) discussed the facilitation of decarboxylative Claisen rearrangement reactions by furan-2-ylmethyl and related moieties. This study showcases the application of such compounds in producing heteroaromatic products through rearrangement reactions, indicating their versatility in synthetic organic chemistry (Craig et al., 2005).
Biological Activity and Synthesis
Research on the synthesis, crystal structure, and biological activity of related pyrazole-acetamide derivatives by Jingqian et al. (2016) highlighted their moderate herbicidal and fungicidal activities. This illustrates the potential of such compounds in agricultural applications and pest management (Jingqian et al., 2016).
Synthetic Methodologies and Applications
El-Essawy and Rady (2011) explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. Their work contributes to the understanding of how these compounds can be functionalized and applied in various chemical contexts (El-Essawy & Rady, 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-18(20-12-14-3-1-7-27-14)13-23-16(17-4-2-10-28-17)11-15(21-23)19(25)22-5-8-26-9-6-22/h1-4,7,10-11H,5-6,8-9,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZHCFSQXMKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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